Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-
Description
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes chloro, nitro, and sulfonyl fluoride functional groups
Properties
CAS No. |
25299-97-2 |
|---|---|
Molecular Formula |
C14H9Cl2FN2O6S |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9Cl2FN2O6S/c15-10-3-1-8(5-13(10)26(17,23)24)18-14(20)7-25-12-4-2-9(19(21)22)6-11(12)16/h1-6H,7H2,(H,18,20) |
InChI Key |
VRLVOMPFQYHVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-4-nitrophenol
- Typically prepared by nitration of 2-chlorophenol under controlled acidic conditions.
- Alternative methods include oxidation or substitution reactions starting from chlorinated aromatic precursors.
- High yields (above 85%) and high purity (>99%) are achievable using optimized reaction conditions such as temperature control and stoichiometric reagent use.
Preparation of 2-(2-Chloro-4-nitrophenoxy)acetyl Intermediate
- This intermediate is formed by reacting 2-chloro-4-nitrophenol with chloroacetic acid or its derivatives (e.g., chloroacetyl chloride) under basic conditions.
- The phenol oxygen attacks the electrophilic carbon of chloroacetic acid derivatives, yielding the phenoxyacetyl moiety.
- Reaction conditions typically involve mild bases such as potassium carbonate or triethylamine in solvents like acetonitrile or dimethylformamide.
- The reaction is monitored by TLC and purified by recrystallization or chromatography.
Coupling with 2-Chloro-5-aminobenzenesulfonyl Fluoride
- The amino group on 2-chloro-5-aminobenzenesulfonyl fluoride reacts with the acyl chloride or activated ester form of the phenoxyacetyl intermediate.
- Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be employed to facilitate amide bond formation.
- The reaction is conducted in aprotic solvents (e.g., dichloromethane, DMF) at low temperature to avoid decomposition of the sulfonyl fluoride group.
- The product is isolated by precipitation or column chromatography and characterized by spectroscopic methods.
Alternative Synthesis Approach via Sulfonyl Fluoride Formation
- An alternative route involves first synthesizing the substituted benzenesulfonyl fluoride by sulfonation of the corresponding aromatic amine followed by fluorination.
- Sulfuryl fluoride or N-fluorobenzenesulfonimide (NFSI) can be used as fluorinating agents to convert sulfonyl chlorides or sulfonic acids to sulfonyl fluorides.
- Catalytic potassium fluoride (KF) has been shown to facilitate the conversion of phenols to benzene sulfonate esters via in situ generation of benzenesulfonyl fluoride, which can be adapted for this compound’s synthesis.
- This method offers mild conditions, high yields (above 90%), and good substrate tolerance.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration of 2-chlorophenol | HNO3/H2SO4 | Acidic medium | 0-5°C | 1-2 h | 85-90 | Controlled addition to minimize over-nitration |
| Phenoxyacetyl formation | 2-chloro-4-nitrophenol + chloroacetyl chloride + base | DMF or MeCN | 0-25°C | 2-4 h | 80-88 | Base neutralizes HCl byproduct |
| Amide coupling | 2-chloro-5-aminobenzenesulfonyl fluoride + activated ester + coupling agent | DCM or DMF | 0-25°C | 4-6 h | 75-85 | Avoids sulfonyl fluoride hydrolysis |
| Sulfonyl fluoride formation (alternative) | Sulfonyl chloride + NFSI + catalytic KF | DMF | Room temp | 1-3 h | 90-95 | Mild, high-yielding |
Research Discoveries and Applications
- The sulfonyl fluoride moiety in this compound is reactive towards nucleophilic residues in enzymes, making it a potent covalent inhibitor in biochemical studies.
- The combination of chloro and nitro substituents enhances the compound’s stability and selectivity in biological systems.
- Continuous flow synthesis and automated reactors have been explored to improve scalability and reproducibility.
- The compound’s synthetic route can be adapted for analog development by modifying the aromatic substitutions or acyl groups.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt biochemical pathways and is the basis for its use as an enzyme inhibitor in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the sulfonyl fluoride group.
2-Chloro-5-nitropyridine: Contains similar chloro and nitro groups but has a pyridine ring instead of a benzene ring.
2,4-Dichloro-5-nitrophenol: Similar structure with additional chloro substitution.
Uniqueness
The uniqueness of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and enhances its utility as an enzyme inhibitor and in other specialized applications.
Biological Activity
Benzenesulfonylfluoride, specifically the compound 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzenesulfonyl group
- Substituents :
- A chloro group at the 2-position
- An acetylamino group linked to a nitrophenoxy moiety at the 5-position
This unique arrangement contributes to its biological activity by influencing solubility, reactivity, and interaction with biological targets.
Benzenesulfonylfluoride derivatives are known to exhibit various biological activities primarily through their ability to inhibit specific enzymes. The mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of serine proteases, which play critical roles in various physiological processes including inflammation and blood coagulation. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .
- Covalent Binding : The sulfonyl fluoride moiety can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. This property is particularly useful in designing drugs targeting proteases involved in cancer progression and other diseases .
- Cellular Effects : Studies have indicated that compounds with similar structures can influence cellular pathways by modulating protein interactions and signaling cascades, particularly those involving NF-kappa-B pathways, which are crucial for immune response and inflammation .
Antimicrobial and Antiparasitic Activity
Research has shown that benzenesulfonylfluoride derivatives possess antimicrobial properties. For example, related compounds have demonstrated efficacy against various bacterial strains and parasites. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for pathogen survival.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that benzenesulfonylfluoride derivatives inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy .
- Anti-inflammatory Effects : In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating their potential use in treating inflammatory diseases .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are recommended for preparing benzenesulfonylfluoride derivatives, and how can reaction conditions be optimized?
The synthesis of benzenesulfonylfluoride derivatives typically involves nucleophilic substitution or fluorination reactions. For example, benzenesulfonyl chloride can react with potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6) in acetonitrile, yielding benzenesulfonyl fluoride with >90% efficiency under mild conditions . Optimization strategies include:
- Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance fluoride ion reactivity.
- Catalysts : Crown ethers improve KF solubility and reaction kinetics.
Q. Key Table: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | High polarity enhances reactivity |
| Catalyst | 18-crown-6 ether | Increases KF solubility |
| Temperature | Room temperature (gradual addition) | Prevents decomposition |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro, nitro groups) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₆H₁₄ClFN₂O₆S) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl fluoride S=O stretch at ~1350–1200 cm⁻¹) .
Q. What are the primary biochemical applications of this compound in academic research?
This compound is studied for its inhibitory effects on serine proteases, analogous to Pefabloc SC (4-(2-aminoethyl)benzenesulfonyl fluoride), which inhibits acetylhydrolase at 0.1 mM concentrations . Applications include:
- Enzyme inhibition assays : Testing dose-dependent activity in vitro.
- Mechanistic studies : Probing active-site interactions via kinetic analysis (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in inhibitory efficacy data across different serine proteases?
Contradictory results may arise from enzyme-specific binding affinities or experimental conditions. Methodological solutions include:
Q. What strategies are used to identify the active sites responsible for enzyme interactions?
Q. How can reaction pathways involving the sulfonyl fluoride group be modulated under varying pH conditions?
The sulfonyl fluoride group undergoes hydrolysis to sulfonic acid in aqueous media. Reaction pathways depend on pH:
Q. Key Reaction Pathways
| pH Range | Dominant Pathway | Major Product |
|---|---|---|
| <3 | Nucleophilic substitution | Sulfonamide derivatives |
| 7–9 | Hydrolysis | Benzenesulfonic acid |
Q. What are the challenges in scaling up synthesis while maintaining purity?
Q. How does the nitro group influence the compound's electronic properties and reactivity?
The nitro group is a strong electron-withdrawing moiety, which:
Q. What computational tools are used to predict the compound's bioavailability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
